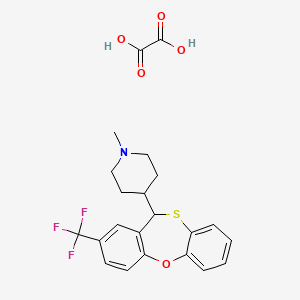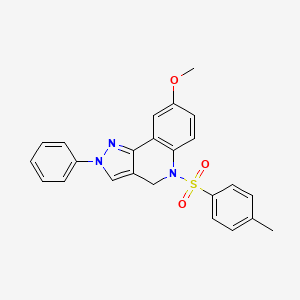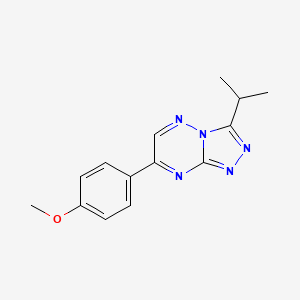
Befunolol hydrochloride, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Befunolol hydrochloride, ®- is a beta-adrenergic antagonist, commonly known as a beta-blocker. It was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos. This compound is primarily used in the management of open-angle glaucoma due to its ability to reduce intraocular pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Befunolol hydrochloride begins with ortho-vanillin, which undergoes a condensation reaction with chloroacetone in the presence of potassium hydroxide to form 2-acetyl-7-methoxybenzofuran. This intermediate is then demethylated using hydrobromic acid. The resulting benzofuran derivative reacts with epichlorohydrin and isopropylamine to add the side chain, producing Befunolol .
Industrial Production Methods
Industrial production of Befunolol hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Befunolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups to the molecule .
科学研究应用
Befunolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-adrenergic antagonists.
Biology: Research on its effects on beta-adrenergic receptors helps in understanding cellular signaling pathways.
Medicine: Its primary application is in ophthalmology for the treatment of glaucoma. It is also being investigated for other potential therapeutic uses.
Industry: Befunolol hydrochloride is used in the formulation of eye drops and other pharmaceutical preparations
作用机制
Befunolol hydrochloride functions by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. These receptors are part of the sympathetic nervous system and are activated by catecholamines such as adrenaline and noradrenaline. By inhibiting these receptors, Befunolol hydrochloride reduces the physiological responses typically induced by these neurotransmitters, such as the production of aqueous humor in the eye, thereby lowering intraocular pressure .
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker used for various cardiovascular conditions.
Timolol: A beta-blocker also used in the treatment of glaucoma.
Betaxolol: A selective beta-1 blocker used for hypertension and glaucoma.
Uniqueness
Befunolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects compared to other beta-blockers that lack this activity .
属性
CAS 编号 |
66685-79-8 |
|---|---|
分子式 |
C16H22ClNO4 |
分子量 |
327.80 g/mol |
IUPAC 名称 |
1-[7-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m1./s1 |
InChI 键 |
TVVTWOGRPVJKDJ-BTQNPOSSSA-N |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


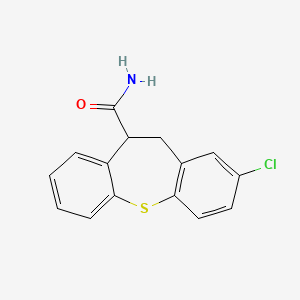
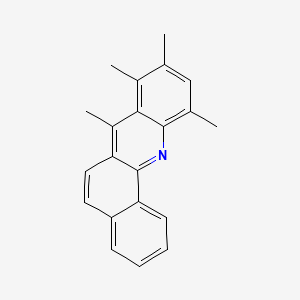
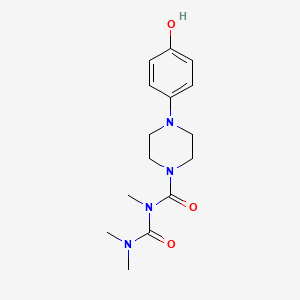
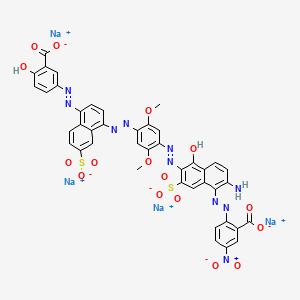

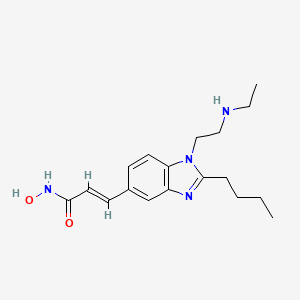
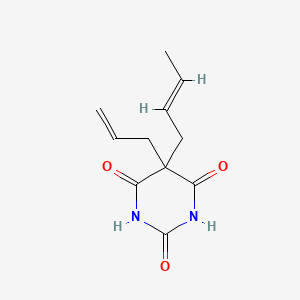
![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide;dihydrochloride](/img/structure/B12760876.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12760877.png)
